
2,2'-Methylenedi(cyclopentan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenedi(cyclopentan-1-ol) is an organic compound characterized by the presence of two cyclopentane rings connected by a methylene bridge, with each ring bearing a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenedi(cyclopentan-1-ol) typically involves the reaction of cyclopentanone with formaldehyde in the presence of a base. This reaction forms a methylene bridge between the two cyclopentane rings. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Water or ethanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production of 2,2’-Methylenedi(cyclopentan-1-ol) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenedi(cyclopentan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation; ammonia or primary amines for amination.
Major Products Formed
Oxidation: Cyclopentanone derivatives or cyclopentanoic acids.
Reduction: Cyclopentane derivatives.
Substitution: Cyclopentyl halides or cyclopentylamines.
Scientific Research Applications
2,2’-Methylenedi(cyclopentan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Methylenedi(cyclopentan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene bridge provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler compound with a single cyclopentane ring and a hydroxyl group.
Cyclopentanone: Contains a ketone group instead of hydroxyl groups.
Cyclopentylamine: Features an amine group instead of hydroxyl groups.
Uniqueness
2,2’-Methylenedi(cyclopentan-1-ol) is unique due to its dual cyclopentane rings connected by a methylene bridge, providing distinct chemical and physical properties compared to its simpler counterparts
Properties
CAS No. |
72195-74-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-[(2-hydroxycyclopentyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H20O2/c12-10-5-1-3-8(10)7-9-4-2-6-11(9)13/h8-13H,1-7H2 |
InChI Key |
FBJYXWLNZJBQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)
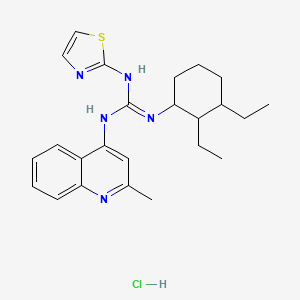
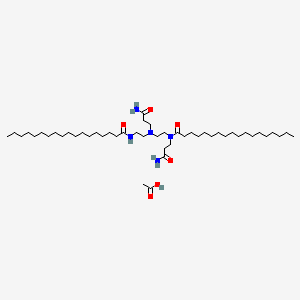
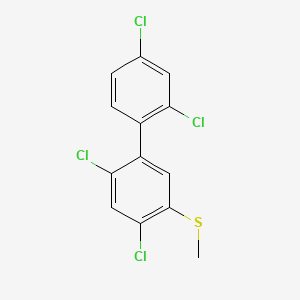
![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)

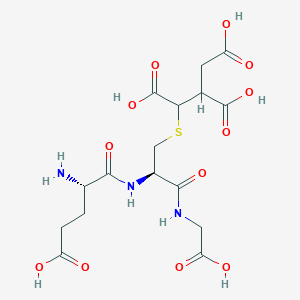
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)
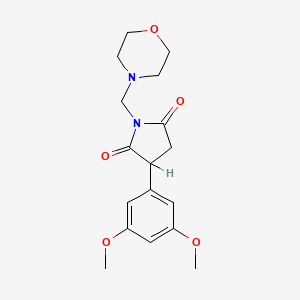

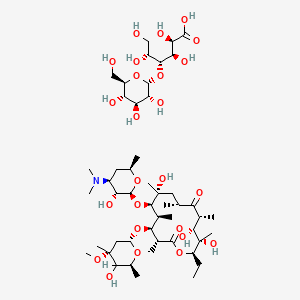
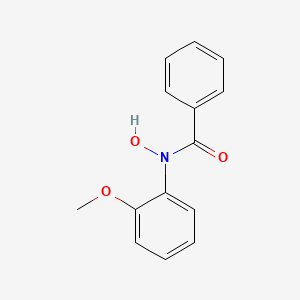
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
